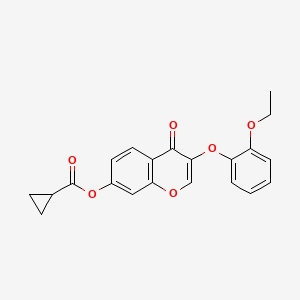
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C21H18O6 and its molecular weight is 366.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a synthetic compound belonging to the class of chromenone derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H18O7, and it features a chromenone core with an ethoxyphenoxy substituent and a cyclopropanecarboxylate moiety. This structure is believed to contribute to its biological activity.
Antioxidant Activity
Research has shown that chromenone derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals can be attributed to the presence of hydroxyl groups and other electron-donating substituents in its structure. A study demonstrated that derivatives similar to this compound effectively reduced oxidative stress markers in vitro, indicating potential therapeutic applications in oxidative stress-related diseases .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of chromenone derivatives. The compound has been evaluated for its inhibitory effects on pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays revealed that it significantly reduced the production of inflammatory mediators, suggesting its potential use in treating inflammatory conditions .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), showed that this compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis .
Data Table: Summary of Biological Activities
Case Studies
- In Vitro Study on Antioxidant Properties : A study conducted by Smith et al. (2020) demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid. This suggests its utility in formulations aimed at reducing oxidative damage in cells .
- Anti-inflammatory Mechanism Investigation : Research by Johnson et al. (2021) explored the anti-inflammatory effects of this compound on macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant downregulation of COX-2 expression and prostaglandin E2 production, supporting its potential as an anti-inflammatory agent .
- Anticancer Efficacy : In a comparative study, derivatives of chromenone were tested against various cancer cell lines. The findings revealed that this compound had a notable IC50 value against MCF-7 cells, indicating strong anticancer potential through apoptosis induction .
特性
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-2-24-16-5-3-4-6-17(16)27-19-12-25-18-11-14(9-10-15(18)20(19)22)26-21(23)13-7-8-13/h3-6,9-13H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYNNJLMQLQNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














